1,4-Diazidobutane

説明

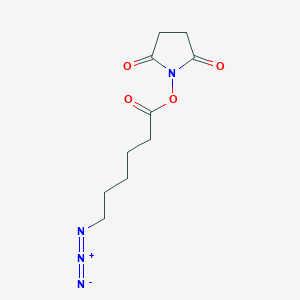

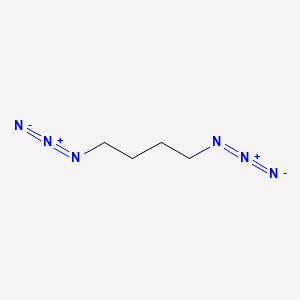

1,4-Diazidobutane is an organic compound with the chemical formula C4H8N6 . It is a colorless to pale yellow liquid with explosive properties . The compound is often used in the manufacture of civilian explosives and pyrotechnics . Its density is 1.22 g/cm³, and it has a boiling point of 155-160℃ .

Synthesis Analysis

1,4-Diazidobutane can be synthesized through the reaction of succinyl chloride and sodium azide . The process involves dissolving succinyl chloride in an organic solvent, then gradually adding a solution of sodium azide while maintaining the reaction temperature below room temperature . After the reaction, the product is purified to obtain 1,4-Diazidobutane .Chemical Reactions Analysis

1,4-Diazidobutane can participate in click reactions, a type of chemical reaction used in the synthesis of polymers . For example, it can be used to crosslink oligoesters containing internal triple bonds .Physical And Chemical Properties Analysis

1,4-Diazidobutane is a colorless to pale yellow liquid . It has a density of 1.22 g/cm³ and a boiling point of 155-160℃ . It is highly explosive, sensitive to heat, fire, and friction .科学的研究の応用

Crosslinking Agent in Polymer Synthesis

“1,4-Diazidobutane” is used as a crosslinking agent in the synthesis of unsaturated oligoesters. These oligoesters contain internal triple bonds and are crosslinked with “1,4-Diazidobutane” through a reaction that is monitored by FT-IR analysis. This process is notable for its lack of sensitivity to moisture, which is an advantage over traditional isocyanate curing methods .

Dendrimer Synthesis

In the field of dendrimer synthesis, “1,4-Diazidobutane” serves as the azide functionalities for dendrimer growth. It is used in click reactions with alkyne-functionalized PAMAM dendrons to form diblock codendrimers .

Surface Cross-Linker for Binding Properties Enhancement

“1,4-Diazidobutane” has been used as a surface cross-linker to enhance the binding properties of molecules. A study mentions its use as a traditional cross-linker for cross-linkable surfactants, which can be replaced by a new compound to improve binding affinity due to a more rigid structure .

Safety and Hazards

1,4-Diazidobutane is highly explosive and sensitive to heat, fire, and friction . It should be handled with extreme caution. Direct contact with skin and eyes should be avoided, and any contact should be immediately washed off with plenty of water . It should be used only under the supervision of a technically qualified individual .

作用機序

Target of Action

1,4-Diazidobutane is an organic compound that is primarily used in the manufacturing of civilian explosives and pyrotechnics . It is highly explosive and is also used as a detonator, propellant, and a component of explosive devices .

Mode of Action

These groups can undergo a variety of reactions, including detonation under certain conditions, which is why the compound is used in explosives .

Biochemical Pathways

It is known that the compound is synthesized through the reaction of succinyl chloride and sodium azide .

Result of Action

The primary result of the action of 1,4-Diazidobutane is the release of a large amount of energy in the form of an explosion when the compound is detonated . This is due to the rapid decomposition of the azide groups in the compound .

Action Environment

The action of 1,4-Diazidobutane is highly sensitive to environmental factors such as heat, friction, and impact . These factors can trigger the detonation of the compound. Therefore, strict safety measures are required when handling 1,4-Diazidobutane .

特性

IUPAC Name |

1,4-diazidobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6/c5-9-7-3-1-2-4-8-10-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWIJYAGFOFYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545213 | |

| Record name | 1,4-Diazidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazidobutane | |

CAS RN |

24345-72-0 | |

| Record name | 1,4-Diazidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。